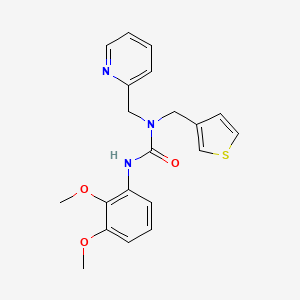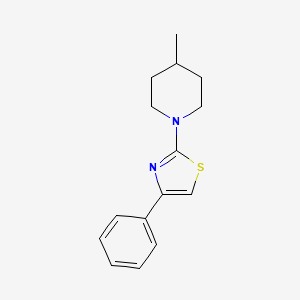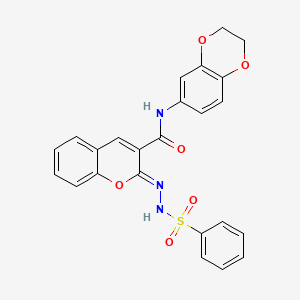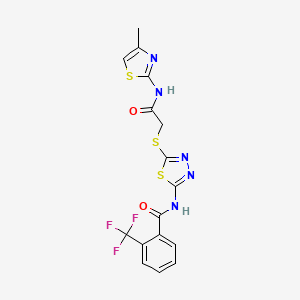![molecular formula C11H12N2OS B2710352 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine CAS No. 2202209-61-6](/img/structure/B2710352.png)
3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a thiazole moiety. The thiazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 3-{1-[(4-methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine, have been found in many potent biologically active compounds . These compounds have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the thiazole ring, a key component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may affect multiple pathways, leading to various downstream effects.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine typically involves the reaction of 4-methyl-1,3-thiazole-2-ol with 3-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
4-Methyl-1,3-thiazole-2-ol+3-BromopyridineK2CO3,DMF,Heat3-1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethylpyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1,3-thiazole-2-ol: A precursor in the synthesis of the target compound.
3-Bromopyridine: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar biological activities and chemical properties.
Uniqueness
3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-methyl-2-(1-pyridin-3-ylethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-7-15-11(13-8)14-9(2)10-4-3-5-12-6-10/h3-7,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJFLUBSADAVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine](/img/structure/B2710269.png)
![N-ethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2710270.png)

![6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2710272.png)

![4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2710279.png)
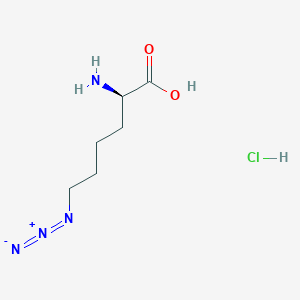
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2710281.png)
